Cas no 136453-31-1 (9-(chloromethyl)-9H-xanthene)
9-(chloromethyl)-9H-xanthene Chemical and Physical Properties
Names and Identifiers
-
- LNHYQHBBKHLOFP-UHFFFAOYSA-N
- 9-(chloromethyl)-9H-xanthene
- 9-chloromethylxanthene
- EN300-7444742
- CS-0260056
- AKOS015155893
- SCHEMBL7452862
- 136453-31-1
-
- Inchi: 1S/C14H11ClO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
- InChI Key: LNHYQHBBKHLOFP-UHFFFAOYSA-N
- SMILES: ClCC1C2C=CC=CC=2OC2C=CC=CC1=2
Computed Properties
- Exact Mass: 230.0498427g/mol
- Monoisotopic Mass: 230.0498427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2Ų
9-(chloromethyl)-9H-xanthene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7444742-0.05g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 0.05g |
$212.0 | 2024-05-23 | |
| Enamine | EN300-7444742-0.1g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 0.1g |
$317.0 | 2024-05-23 | |
| Enamine | EN300-7444742-0.25g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 0.25g |
$452.0 | 2024-05-23 | |
| Enamine | EN300-7444742-0.5g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 0.5g |
$713.0 | 2024-05-23 | |
| Enamine | EN300-7444742-1.0g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 1.0g |
$914.0 | 2024-05-23 | |
| Enamine | EN300-7444742-2.5g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 2.5g |
$1791.0 | 2024-05-23 | |
| Enamine | EN300-7444742-5.0g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 5.0g |
$2650.0 | 2024-05-23 | |
| Enamine | EN300-7444742-10.0g |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 10.0g |
$3929.0 | 2024-05-23 | |
| Aaron | AR028VJ6-50mg |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 50mg |
$317.00 | 2025-02-17 | |
| Aaron | AR028VJ6-100mg |
9-(chloromethyl)-9H-xanthene |
136453-31-1 | 91% | 100mg |
$461.00 | 2025-02-17 |
9-(chloromethyl)-9H-xanthene Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 9-(chloromethyl)-9H-xanthene
9-(Chloromethyl)-9H-xanthene: Properties, Applications, and Market Insights
9-(Chloromethyl)-9H-xanthene (CAS No. 136453-31-1) is a versatile organic compound with a unique xanthene backbone and a reactive chloromethyl group. This compound has gained significant attention in recent years due to its applications in pharmaceutical intermediates, fluorescent probes, and material science. Researchers and industry professionals frequently search for terms like "9-(chloromethyl)-9H-xanthene synthesis", "xanthene derivatives applications", and "CAS 136453-31-1 uses", highlighting its growing relevance.
The molecular structure of 9-(chloromethyl)-9H-xanthene features a tricyclic aromatic system, which contributes to its stability and reactivity. The presence of the chloromethyl functional group makes it a valuable building block for further chemical modifications. Recent studies have explored its potential in bioimaging and drug development, particularly in the design of targeted therapies. Searches for "xanthene-based fluorescent dyes" and "chloromethyl xanthene derivatives" reflect the compound's importance in these cutting-edge fields.
In the pharmaceutical industry, 9-(chloromethyl)-9H-xanthene serves as a key intermediate for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various pharmacophores, making it valuable for medicinal chemistry. The compound's fluorescence properties have also been utilized in developing sensors and diagnostic tools, addressing the increasing demand for non-invasive detection methods in healthcare.
The market for xanthene derivatives has seen steady growth, driven by advancements in life sciences and material engineering. Companies specializing in fine chemicals and research reagents have reported rising inquiries about CAS 136453-31-1, particularly from academic and industrial laboratories. The compound's versatility and ease of functionalization make it a preferred choice for researchers working on novel materials and bioconjugates.
From a synthetic perspective, 9-(chloromethyl)-9H-xanthene can be prepared through various routes, including Friedel-Crafts alkylation of xanthene. Recent innovations in green chemistry have led to more sustainable production methods, reducing environmental impact while maintaining high yields. This aligns with the growing interest in eco-friendly chemical synthesis, as evidenced by search trends for "sustainable xanthene production" and "green synthesis of chloromethyl compounds".
Quality control and characterization of 9-(chloromethyl)-9H-xanthene typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research-grade chemicals and industrial applications. The availability of high-quality CAS 136453-31-1 has facilitated breakthroughs in multiple scientific disciplines, from organic electronics to biomedical research.
Looking ahead, the potential applications of 9-(chloromethyl)-9H-xanthene continue to expand. Emerging research explores its use in photodynamic therapy, molecular electronics, and smart materials. The compound's unique combination of structural features and chemical reactivity positions it as a valuable tool for addressing contemporary challenges in healthcare and technology. As interest grows in functional organic molecules, 9-(chloromethyl)-9H-xanthene remains at the forefront of scientific innovation.
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